molecular formula C19H19NO4S B14991534 N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B14991534
M. Wt: 357.4 g/mol
InChI Key: XFNUWPRQWSHBSM-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of furan, methoxyphenoxy, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine. This intermediate can be synthesized by reacting furan-2-carbaldehyde with 4-methoxybenzylamine under suitable conditions . The final compound is then obtained by reacting this intermediate with thiophene-2-carbaldehyde in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives .

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit the activity of certain enzymes involved in cell division, leading to cell cycle arrest and apoptosis[4][4]. The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to its combination of furan, methoxyphenoxy, and thiophene groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H19NO4S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H19NO4S/c1-22-15-6-8-16(9-7-15)24-14-19(21)20(12-17-4-2-10-23-17)13-18-5-3-11-25-18/h2-11H,12-14H2,1H3

InChI Key

XFNUWPRQWSHBSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3

Origin of Product

United States

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